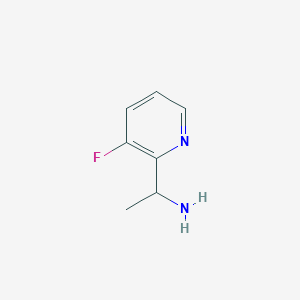
1-(3-Fluoropyridin-2-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-(3-Fluoropyridin-2-yl)ethanamine is a fluorinated organic molecule that is structurally related to various compounds studied for their potential applications in medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the chemical behavior and properties that could be extrapolated to 1-(3-Fluoropyridin-2-yl)ethanamine.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves multi-step reactions, as seen in the preparation of a fluorometric sensor where a two-step synthesis was employed . Similarly, the synthesis of an intermediate for a Knoevenagel condensation reaction was achieved by reacting 2-methylpyridine with p-fluorobenzaldehyde . These methods suggest that the synthesis of 1-(3-Fluoropyridin-2-yl)ethanamine could also involve a sequence of carefully orchestrated reactions, potentially starting from a fluoropyridine derivative.
Molecular Structure Analysis
The molecular structures of related compounds have been determined using various techniques, including X-ray crystallography . The geometrical parameters of these molecules are often in agreement with theoretical calculations, such as those performed using Gaussian09 software . For 1-(3-Fluoropyridin-2-yl)ethanamine, similar methods could be used to elucidate its structure, with an expectation of a planar geometry around the fluoropyridine moiety and a flexible ethanamine chain.
Chemical Reactions Analysis
The related compounds have been shown to participate in various chemical reactions. For instance, the Knoevenagel condensation reaction was used to synthesize a dehydration compound from a fluorophenyl-pyridyl ethanol intermediate . This suggests that 1-(3-Fluoropyridin-2-yl)ethanamine could also be reactive towards condensation reactions, potentially serving as an intermediate in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are often characterized by their electronic structure, as indicated by HOMO-LUMO analysis, and their reactivity, as suggested by molecular docking studies . The presence of a fluorine atom can significantly affect the molecule's reactivity due to its electronegativity. For 1-(3-Fluoropyridin-2-yl)ethanamine, one could expect similar properties, with the fluorine atom influencing the molecule's electronic distribution and reactivity profile.
科学的研究の応用
1. Antimicrobial and Antifungal Activity
A study by Pejchal et al. (2015) synthesized a series of compounds using 1-(3-Fluoropyridin-2-yl)ethanamine, which demonstrated significant antibacterial and antifungal activity. These compounds were compared against standard medicinal compounds like chloramphenicol and amphotericin B, showing comparable or slightly better efficacy (Pejchal, Pejchalová, & Růžičková, 2015).
2. Synthesis of Key Intermediates
The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of the JAK2 kinase inhibitor AZD1480, was explored using an immobilized amine transaminase. This process involved a continuous flow biotransformation, demonstrating the utility of 1-(3-Fluoropyridin-2-yl)ethanamine in producing important pharmaceutical intermediates (Semproli et al., 2020).
3. Synthesis of Heterocycles
Almendros et al. (2018) used derivatives of 1-(3-Fluoropyridin-2-yl)ethanamine in the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This method was metal- and irradiation-free and facilitated the late-stage structural modification of known pharmaceuticals, such as Phenazone and Edaravone (Almendros et al., 2018).
4. Inhibition of Bacterial Efflux Pumps
Research by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives, including compounds related to 1-(3-Fluoropyridin-2-yl)ethanamine, which inhibited the NorA efflux pump in Staphylococcus aureus. This inhibition restored the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).
5. DNA Binding and Cytotoxicity
Kumar et al. (2012) investigated Cu(II) complexes of ligands derived from 1-(3-Fluoropyridin-2-yl)ethanamine, showing strong DNA binding properties and moderate cytotoxicity against various cancer cell lines. This study highlighted the potential application in cancer therapy (Kumar et al., 2012).
6. Synthesis of Acetylcholinesterase Inhibitors
Pejchal et al. (2011) synthesized a series of phenyl ureas using 1-(3-Fluoropyridin-2-yl)ethanamine, showing excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase. These findings are significant for developing treatments for conditions like Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).
7. Selective Mercury Detection
Wanichacheva et al. (2009, 2010) developed novel sensors based on derivatives of 1-(3-Fluoropyridin-2-yl)ethanamine for the selective detection of mercury ions. These sensors demonstrated high sensitivity and selectivity, important for environmental monitoring and safety applications (Wanichacheva et al., 2009); (Wanichacheva et al., 2010).
8. Corrosion Inhibition on Mild Steel
Das et al. (2017) studied cadmium(II) Schiff base complexes derived from 1-(3-Fluoropyridin-2-yl)ethanamine, demonstrating significant corrosion inhibition properties on mild steel. This research is pivotal for applications in materials science and engineering (Das et al., 2017).
Safety And Hazards
This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
特性
IUPAC Name |
1-(3-fluoropyridin-2-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOGUSGSVBLLPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoropyridin-2-yl)ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)
![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)
![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)
![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)
![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)
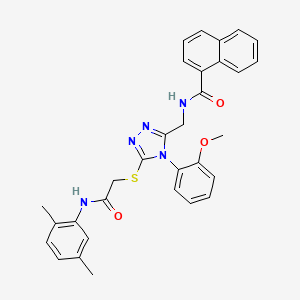
![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)
![((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)(o-tolyl)methanone](/img/structure/B2499163.png)
![N-cyclohexyl-2-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2499168.png)
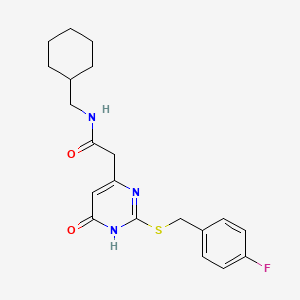
![(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid](/img/structure/B2499170.png)
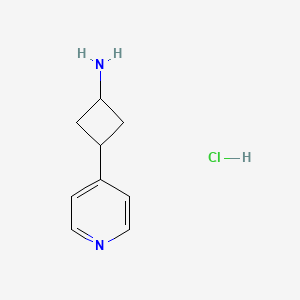
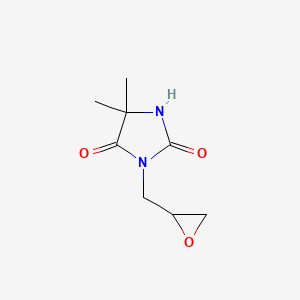
![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)